Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is a boronic ester derivative. This compound is known for its unique structure, which includes a cyclobutane ring and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives, which can be further used in various applications .
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]cyclobutanecarboxylate: Similar structure but with a methylene group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a cyclobutane ring.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with a boronic ester group
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This makes it particularly useful in certain organic synthesis reactions where other boronic esters may not be as effective .
Biological Activity
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is a compound that has garnered attention in various fields of research due to its unique biological properties and applications. This article explores its biological activity, focusing on its synthesis, pharmacological potential, and applications in organic synthesis and drug development.
- Chemical Name: this compound
- CAS Number: 2365173-88-0
- Molecular Formula: C13H23BO4
- Molecular Weight: 254.1303 g/mol
- Purity: Typically >97% in commercial preparations
Synthesis
The synthesis of this compound involves the reaction of cyclobutanecarboxylic acid derivatives with boron-containing reagents. The use of boron in organic synthesis is particularly valuable due to its ability to enhance the solubility and stability of compounds.
Pharmacological Potential
Research indicates that compounds containing boron have significant biological activity. The unique structure of this compound contributes to various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The boron atom can interact with biological molecules in ways that disrupt cellular processes.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its effectiveness against various bacterial strains is currently under investigation.
- Drug Development : The compound serves as a versatile building block for synthesizing new drug candidates. Its boron-containing structure enhances the solubility and bioavailability of pharmaceutical formulations.
Applications in Organic Synthesis
The compound is extensively used in organic synthesis due to its reactivity and stability:
- Building Block for Complex Molecules : It is employed in the synthesis of complex organic molecules in the pharmaceutical industry.
- Bioconjugation : This compound facilitates bioconjugation techniques where biomolecules are attached to surfaces or other molecules for diagnostic purposes.
Case Study 1: Anticancer Activity
A study published in Frontiers in Oncology explored the anticancer potential of boron-containing compounds. It was found that derivatives similar to this compound exhibited cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various boronic esters. This compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H21BO4 |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-9)10(14)15-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
YTEXUNBCJYUQCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)C(=O)OC |
Origin of Product |
United States |
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